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Compound of Interest

Compound Name: 2-Bromo-1h-phenalen-1-one

Cat. No.: B15492300 Get Quote

A definitive X-ray crystal structure analysis for 2-Bromo-1H-phenalen-1-one is not publicly

available in the searched crystallographic databases. This guide provides a comparative

analysis utilizing data from a closely related compound, 2-(Bromomethyl)-1H-phenalen-1-one,

and a representative brominated molecule, (Z)-1-bromo-1-nitro-2-phenylethene, for which

crystallographic data has been determined. This comparative approach offers valuable insights

for researchers and professionals in drug development.

Comparison of Crystallographic Data
To illustrate the data typically obtained from an X-ray crystal structure analysis, the following

table summarizes the crystallographic parameters for (Z)-1-bromo-1-nitro-2-phenylethene. This

data serves as a reference for what could be expected for 2-Bromo-1H-phenalen-1-one.
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Parameter (Z)-1-bromo-1-nitro-2-phenylethene

Empirical Formula C₈H₆BrNO₂

Formula Weight 228.05

Crystal System Orthorhombic

Space Group Pbca

Unit Cell Dimensions a = 11.5296(6) Å

b = 7.5013(5) Å

c = 19.7187(12) Å

α = 90°

β = 90°

γ = 90°

Volume 1705.5(2) Å³

Z 8

Calculated Density 1.777 Mg/m³

Absorption Coefficient 4.983 mm⁻¹

F(000) 90

Experimental Protocols
Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one
A synthetic protocol for the closely related 2-(bromomethyl)-1H-phenalen-1-one has been

reported and is detailed below.

Materials:

1H-Phenalen-1-one (PN)

Paraformaldehyde
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Glacial acetic acid

85% Phosphoric acid

Hydrobromic acid (48%)

0.5 M Sodium hydroxide (NaOH)

Potassium carbonate (K₂CO₃)

Procedure:

A mixture of 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic

acid (200 mL), and 85% phosphoric acid (125 mL) was prepared.

The mixture was heated to 110 °C until all solids dissolved.

Hydrobromic acid (236 mL, 48%) was added to the solution, and the reaction was

maintained at 110 °C for 16 hours.

After cooling to room temperature, the reaction mixture was poured into 500 mL of an

ice/water mixture.

The resulting solution was neutralized with 0.5 M NaOH and subsequently with solid K₂CO₃.

X-ray Crystal Structure Determination of (Z)-1-bromo-1-
nitro-2-phenylethene
The following protocol was utilized for the single-crystal X-ray diffraction analysis of the

comparative molecule.

Crystal Growth: Yellow needle-like crystals of (Z)-1-bromo-1-nitro-2-phenylethene were

obtained by recrystallization from glacial acetic acid followed by cyclohexane.

Data Collection: A suitable single crystal was mounted on a KM4CCD kappa-geometry

diffractometer equipped with a Sapphire2 CCD detector. Data was collected at 298 K using

MoKα radiation (λ = 0.71073 Å).
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Structure Solution and Refinement: The crystal structure was solved by direct methods using

the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97

program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

calculated positions and refined using a riding model.

Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an X-ray crystal structure analysis.
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Caption: Experimental workflow for X-ray crystal structure analysis.
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To cite this document: BenchChem. [X-ray crystal structure analysis of 2-Bromo-1h-
phenalen-1-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15492300#x-ray-crystal-structure-analysis-of-2-
bromo-1h-phenalen-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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